molecular formula C10H9F3N4 B11751176 (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B11751176
M. Wt: 242.20 g/mol
InChI Key: LULNTTCYQLQIHN-UHFFFAOYSA-N
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Description

(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as alkylated or acylated pyrazole derivatives, oxidized products, and reduced amines .

Scientific Research Applications

(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    (1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: Similar structure but with the pyridine ring attached at a different position.

    (1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: Another positional isomer with the pyridine ring attached at the 4-position.

    (1-(Pyridin-3-yl)-3-(methyl)-1H-pyrazol-5-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

[2-pyridin-3-yl-5-(trifluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)9-4-8(5-14)17(16-9)7-2-1-3-15-6-7/h1-4,6H,5,14H2

InChI Key

LULNTTCYQLQIHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)CN

Origin of Product

United States

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